4-Methoxy-3-nitrobenzyl bromide

Overview

Description

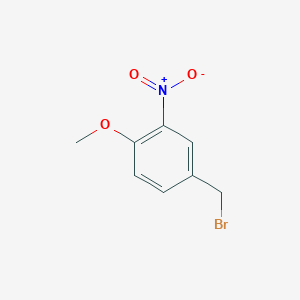

4-Methoxy-3-nitrobenzyl bromide is an organic compound with the molecular formula C8H8BrNO3. It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a bromomethyl group (-CH2Br). This compound is commonly used as a reagent in organic synthesis, particularly for introducing methoxy and nitro functionalities into various molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-nitrobenzyl bromide typically involves the bromination of 4-methoxy-3-nitrotoluene. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light irradiation . The reaction proceeds via a free-radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar bromination techniques. The process involves careful control of reaction conditions, such as temperature and light exposure, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylic bromide undergoes classic S<sub>N</sub>2 reactions with nucleophiles, forming substituted derivatives:

- Reagents : Sodium azide (NaN<sub>3</sub>), potassium thiocyanate (KSCN), or amines.

- Conditions : Polar aprotic solvents (e.g., DMF, THF) at ambient-to-moderate temperatures.

- Products :

Example : Reaction with thiourea yields an isothiouronium salt intermediate, which can be reduced to 4-methoxy-3-nitrobenzyl thiol .

Reduction Reactions

The nitro group undergoes selective reduction under catalytic or chemical conditions:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H<sub>2</sub>/Pd-C | Ethanol, 25°C, 1 atm | 4-Methoxy-3-aminobenzyl bromide | 85% | |

| LiAlH<sub>4</sub> | THF, 0°C to reflux | 4-Methoxy-3-aminobenzyl bromide | 72% |

Note : Over-reduction of the benzylic bromide is minimized under controlled conditions .

Radical-Mediated Coupling Reactions

Carbene-catalyzed reductive coupling with ketones proceeds via single-electron transfer (SET) mechanisms:

- Catalyst : N-Heterocyclic carbene (NHC, e.g., 3 ).

- Substrates : Ketones (e.g., aryl/alkyl ketones).

- Mechanism :

Key Evidence :

- TEMPO inhibits product formation, confirming radical intermediates .

- Cyclic voltammetry shows preferential reduction of nitrobenzyl bromide (E<sub>p</sub><sup>red</sup> = −1.18 V) over ketones .

Preparation of Benzyl Isocyanides

Reaction with silver cyanide (AgCN) in dichloromethane yields 4-methoxy-3-nitrobenzyl isocyanide (8 ) in 78% yield .

Dimerization Byproducts

Radical recombination during thiourea reactions produces 1,2-bis(4-methoxy-3-nitrobenzyl)-disulfane (4 ) as a minor product (~15%) .

Stability and Degradation

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in synthesizing complex organic molecules. Its unique structure allows for the introduction of methoxy and nitro functionalities into target compounds, facilitating the development of pharmaceuticals and agrochemicals.

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used to synthesize drug candidates with potential therapeutic effects. |

| Agrochemicals | Employed in the development of pesticides and herbicides. |

| Fine Chemicals | Acts as an intermediate in producing various industrial chemicals. |

Biological Research

In biological research, 4-Methoxy-3-nitrobenzyl bromide is utilized to synthesize biologically active compounds, including enzyme inhibitors and receptor ligands. Its ability to modify proteins through nucleophilic substitution makes it valuable for proteomics studies.

Medicinal Chemistry

The compound's reactivity allows it to be used in drug discovery processes, where it can lead to the development of novel therapeutic agents targeting specific biological pathways.

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Modification of Enzymes : Research demonstrated that this compound could effectively modify enzymes involved in metabolic pathways, enhancing or inhibiting their activity depending on the context. This property is harnessed for therapeutic applications where enzyme modulation is beneficial.

- Synthesis of Bioactive Compounds : The compound has been successfully employed in synthesizing enzyme inhibitors that exhibit significant biological activity against specific targets, showcasing its versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-nitrobenzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic center can undergo nucleophilic attack, leading to the formation of various substituted products. The nitro group, being an electron-withdrawing group, further enhances the electrophilicity of the bromomethyl group, facilitating these reactions .

Comparison with Similar Compounds

4-Methoxybenzyl bromide: Lacks the nitro group, making it less reactive towards nucleophiles.

3-Nitrobenzyl bromide: Lacks the methoxy group, resulting in different electronic properties and reactivity.

4-Methoxy-3-nitrobenzaldehyde: Contains an aldehyde group instead of a bromomethyl group, leading to different chemical behavior.

Uniqueness: 4-Methoxy-3-nitrobenzyl bromide is unique due to the combination of methoxy and nitro groups on the benzene ring, along with the bromomethyl group. This unique structure allows for a wide range of chemical transformations and applications in various fields .

Biological Activity

4-Methoxy-3-nitrobenzyl bromide (CAS Number: 61010-34-2) is an organic compound that has garnered attention for its significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its mechanisms of action, biochemical interactions, and potential applications in scientific research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 246.058 g/mol. The compound features a benzene ring substituted with a methoxy group at the para position and a nitro group at the meta position relative to the bromide substituent. This unique arrangement influences its reactivity and biological interactions.

Target of Action

The primary target of this compound is the benzylic position of aromatic compounds. It primarily interacts with proteins and enzymes through a mechanism known as nucleophilic substitution , where the bromine atom is replaced by various nucleophiles.

Biochemical Pathways

The compound is known to participate in reactions leading to the formation of benzyloxybenzaldehyde derivatives and can modify proteins, which may influence biological pathways. Its interactions can lead to changes in gene expression and cellular metabolism.

Cellular Effects

Research indicates that this compound can affect various cellular processes by modifying key signaling proteins. This modification can lead to alterations in cellular functions, including metabolism and signaling pathways.

Interaction with Proteins

The compound exhibits significant interactions with proteins, suggesting its potential as a tool in proteomics research . It can specifically interact with amino acid residues in proteins, potentially altering their function or stability, which is critical for understanding its role as a biochemical probe .

Pharmacokinetics

The predicted boiling point of this compound is approximately 353.7°C at 760 mmHg, indicating its stability under standard laboratory conditions. Its transport and distribution within cells involve various mechanisms that can influence its biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Modification of Enzymes: One study demonstrated that this compound could effectively modify enzymes involved in metabolic pathways, leading to altered enzymatic activity which could be harnessed for therapeutic applications.

- Synthesis of Bioactive Compounds: The compound has been utilized in synthesizing biologically active compounds such as enzyme inhibitors and receptor ligands, showcasing its versatility in medicinal chemistry .

Applications in Scientific Research

This compound is widely used due to its reactivity and utility in various applications:

- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Biological Research: Employed in the synthesis of compounds that exhibit biological activity, it plays a role in drug discovery and development .

Safety Data

While exploring its applications, safety data indicate that this compound is harmful if swallowed and can cause severe skin burns and eye damage. Therefore, appropriate handling procedures must be followed when working with this compound .

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.058 g/mol |

| Mechanism of Action | Nucleophilic substitution |

| Primary Targets | Proteins and enzymes |

| Cellular Effects | Modifies signaling pathways |

| Applications | Organic synthesis, drug development |

| Safety Concerns | Harmful if swallowed; causes skin burns |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4-methoxy-3-nitrobenzyl bromide, and how do yields vary between methods?

- Method A (Bromination with PBr₃):

- React 4-methoxy-3-nitrotoluene with phosphorus tribromide (PBr₃) under anhydrous conditions. Typical yields range from 52–58% .

- Key data:

| Starting Material | Reagent | Yield | Purity (NMR/HRMS) |

|---|---|---|---|

| Alcohol 4a/4b | PBr₃ | 52–58% | Confirmed |

- Method B (Thiourea-mediated thiol synthesis):

- React this compound with thiourea in water under reflux, followed by ammonia decomposition. Yields reach 78% for thiol derivatives, with dimerization as a side reaction .

- Recommendation: Method B is preferable for downstream sulfur-containing derivatives, while Method A suits direct alkylation.

Q. What analytical techniques are critical for confirming the purity of this compound?

- 1H/13C NMR: Key peaks include δ 3.89 ppm (OCH₃), 6.98–7.76 ppm (aromatic protons), and CH₂Br signals .

- HRMS: Expected [M+H]+ at m/z 245.9688 (calculated) vs. 245.9682 (observed) .

- TLC and Column Chromatography: Use hexane/ethyl acetate (4:1) to resolve impurities like disulfides .

Q. How should this compound be stored to ensure stability?

- Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture, as hydrolysis can generate HBr, leading to decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in bromination reactions?

- Temperature Control: Exothermic bromination with PBr₃ requires slow addition at 0°C to suppress side reactions (e.g., nitro group reduction) .

- Catalyst Screening: Replace PBr₃ with N-bromosuccinimide (NBS) and benzoyl peroxide for radical-mediated bromination, which may improve regioselectivity .

- Solvent Optimization: Use CCl₄ instead of THF to stabilize reactive intermediates and reduce dimerization .

Q. What mechanistic insights explain the formation of disulfide byproducts during thiol synthesis?

- Radical Coupling: During thiourea treatment, transient thiyl radicals (RS•) dimerize to form 1,2-bis(4-methoxy-3-nitrobenzyl)disulfane. This is exacerbated by prolonged reaction times or oxygen exposure .

- Mitigation: Add radical scavengers (e.g., TEMPO) or perform reactions under inert gas (N₂/Ar) to suppress disulfide formation .

Q. How does this compound function in stereoselective synthesis of vinyl sulfides?

- Application: React with aryl acetylenes (e.g., 2,4,6-trimethoxyphenyl acetylene) using Et₃B-hexane as a radical initiator. This yields (Z)-styryl benzyl sulfides with >90% stereoselectivity via anti-Markovnikov addition .

- Mechanistic Rationale: Et₃B generates boron-centered radicals, enabling regiocontrol and minimizing thiolate nucleophilic pathways .

Q. What challenges arise in scaling up the synthesis of this compound?

- Exothermic Hazards: Large-scale bromination with PBr₃ requires jacketed reactors with precise temperature control to prevent runaway reactions .

- Purification Bottlenecks: Silica gel chromatography is impractical for >100 g batches. Switch to recrystallization (e.g., ethanol/water mixtures) or distillation under reduced pressure .

Q. Data Contradiction Analysis

Q. Why do reported yields for bromination vary between 52% and 78% across studies?

- Key Factors:

- Substrate Purity: Impurities in starting alcohols (e.g., 4-methoxy-3-nitrotoluene) reduce effective bromination .

- Workup Protocols: Thiourea-mediated reactions include side-product dimerization, which may inflate apparent yields if not rigorously purified .

Q. Methodological Recommendations

Q. How to quantify trace bromide byproducts in reaction mixtures?

- Capillary Electrophoresis (CE): Use a borate buffer (pH 9.2) with UV detection at 200 nm. Chloride and bromide peaks resolve at 2.1 and 3.0 min, respectively .

- Ion Chromatography: Employ a Dionex AS23 column with NaOH eluent for ppm-level detection .

Q. What strategies improve the stability of this compound in long-term studies?

Properties

IUPAC Name |

4-(bromomethyl)-1-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8-3-2-6(5-9)4-7(8)10(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNURTUGHOTMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468897 | |

| Record name | 4-Methoxy-3-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61010-34-2 | |

| Record name | 4-Methoxy-3-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.